Cyanomethanesulfinyl chloride

Medicinal Chemistry Neurogenesis Heterocyclic Synthesis

Researchers often face synthesis failure when trying to install sulfinyl functionalities with standard sulfonyl chlorides, resulting in 0% product yield. Cyanomethanesulfinyl chloride is a validated, moisture-sensitive electrophile that solves this specific problem. - Enables synthesis of pyridopyrimidinone neurogenesis inducers, where benzenesulfonyl and methanesulfonyl chloride fail completely (0% yield). - Chiral sulfur center allows stereochemical transfer for enantiomerically enriched sulfoxides/sulfinamides, a property absent in sulfonyl chlorides. - Enhanced electrophilicity from the electron-withdrawing cyano group permits reactions under milder conditions than alkyl-substituted sulfinyl chlorides.

Molecular Formula C2H2ClNOS
Molecular Weight 123.56 g/mol
Cat. No. B13187391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethanesulfinyl chloride
Molecular FormulaC2H2ClNOS
Molecular Weight123.56 g/mol
Structural Identifiers
SMILESC(C#N)S(=O)Cl
InChIInChI=1S/C2H2ClNOS/c3-6(5)2-1-4/h2H2
InChIKeyMUTGJKFNZNPGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethanesulfinyl Chloride: Properties and Key Characteristics


Cyanomethanesulfinyl chloride (CAS 77946-97-5) is a sulfinyl chloride with the molecular formula C₂H₂ClNOS and molecular weight 123.56 g/mol . It belongs to the class of sulfinyl halides (R−S(O)−Cl), which are intermediate in sulfur oxidation state between sulfenyl halides (R−S−Cl) and sulfonyl halides (R−SO₂−Cl) [1]. The compound contains an electrophilic sulfinyl chloride moiety [–S(O)Cl] and an electron-withdrawing cyano group (–CN) . It is a moisture-sensitive electrophilic reagent used as a versatile intermediate for introducing sulfinyl and sulfonamide functionalities into organic molecules .

Electrophilic sulfinyl chloride (–S(O)Cl) for sulfinamide and sulfinate synthesis
Cyano-activated sulfur center enables reactivity with weaker nucleophiles
Chiral sulfoxide access via stereochemical control at sulfur
Moisture-sensitive handling under inert atmosphere required

Why Cyanomethanesulfinyl Chloride Cannot Be Substituted


Cyanomethanesulfinyl chloride exhibits differentiated reactivity that precludes simple substitution with methanesulfinyl chloride (CH₃S(O)Cl) or cyanomethanesulfonyl chloride (NC–CH₂–SO₂Cl) [1]. The electron-withdrawing cyano group in cyanomethanesulfinyl chloride enhances the electrophilicity of the sulfur center compared to the methyl-substituted analog . In pharmaceutical synthesis, substituting the cyano-containing reagent with benzenesulfonyl chloride or methanesulfonyl chloride results in product formation failure (0% yield), whereas cyanomethanesulfinyl chloride successfully delivers the target pyridopyrimidinone derivative [2]. Furthermore, sulfinyl chlorides possess chiral sulfur centers capable of stereochemical transfer, a property absent in sulfonyl chlorides [3], enabling asymmetric transformations not accessible with sulfonyl-based alternatives [4].

Electrophile Class
Sulfinyl chloride (S(IV))
Sulfonyl chloride (S(VI))

Oxidation state mismatch determines product class. Substituting with sulfonyl chlorides yields sulfonamides, not sulfinamides, and leads to reaction failure in reported heterocyclic syntheses.

Electronic Activation
Cyano (–CN) activated
Methyl (–CH₃) alkyl-substituted

Cyano group enhances electrophilicity (σp ≈ 0.66 vs –0.17). Using methanesulfinyl chloride may shift reaction rates and cause route failure under identical conditions.

Stereochemical Capability
Chiral sulfur center present
Achiral sulfur (sulfonyl/sulfenyl)

Substituting with sulfonyl or sulfenyl chlorides eliminates the chiral sulfur center, disabling asymmetric transfer and enantioselective transformations.

Quantitative Comparative Evidence for Selection


Product Formation Yield vs. Sulfonyl Chlorides

In a head-to-head synthetic evaluation for the preparation of a pyridopyrimidinone derivative (compound 1), cyanomethanesulfinyl chloride achieved successful product formation, whereas both benzenesulfonyl chloride and methanesulfonyl chloride completely failed to yield the target compound [1]. The reaction involves coupling with 4-hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one under basic conditions (triethylamine, DMF, room temperature, 2 hours) [1].

Product Formation Yield
Head-to-head
Target: Product formed
vs. PhSO₂Cl/MeSO₂Cl: 0% yield
Enables synthetic pathways inaccessible to sulfonyl chlorides
Direct comparison in patent synthesis of pyridopyrimidinone derivative
Medicinal Chemistry Neurogenesis Heterocyclic Synthesis

Sulfur Oxidation State: Sulfinyl vs. Sulfonyl

Cyanomethanesulfinyl chloride contains sulfur in the +4 oxidation state as a sulfinyl chloride (R–S(O)–Cl), distinct from the +6 oxidation state sulfonyl chloride (cyanomethanesulfonyl chloride, R–SO₂–Cl) [1]. The sulfinyl chloride oxidation state enables access to sulfinamides, sulfinates, and chiral sulfoxides through nucleophilic substitution, whereas sulfonyl chlorides yield sulfonamides and sulfonates with a different stereoelectronic profile [2].

Sulfur Oxidation State
Context-dependent
S(IV) +4 oxidation state
vs. Cyanomethanesulfonyl chloride (S(VI), +6)
Oxidation state determines product class outcome on substitution
Class-level structural distinction; mass difference of 16 Da
Synthetic Methodology Sulfur Chemistry Reagent Selection

Cyano Group Activation and Electrophilicity

The electron-withdrawing cyano group (–CN) in cyanomethanesulfinyl chloride increases the electrophilicity of the sulfinyl sulfur center relative to alkyl-substituted analogs such as methanesulfinyl chloride (CH₃S(O)Cl) . Methanesulfinyl chloride bears an electron-donating methyl group, which does not enhance sulfur electrophilicity [1].

Electrophilicity Control
Class-level
Cyano-activated (σp ≈ 0.66)
vs. Methyl-substituted (σp ≈ −0.17)
Reported Δσp ≈ 0.83 supports higher electrophilic reactivity
Inductive effect comparison via Hammett constants
Physical Organic Chemistry Electrophilicity Reactivity Prediction

Chiral Sulfur Center in Asymmetric Synthesis

Unlike the sulfur atom in sulfonyl halides (achiral) and sulfenyl halides (achiral), the sulfur atom in sulfinyl chlorides including cyanomethanesulfinyl chloride is chiral [1]. This stereogenic sulfur center enables stereochemical transfer in nucleophilic substitution reactions, making the compound particularly useful in asymmetric synthesis and heterocycle formation [2].

Sulfur Center Chirality
Class-level
Chiral trigonal pyramidal center
vs. Achiral tetrahedral sulfonyl center
Supports stereoselective transformations and enantiomerically enriched products
Structural stereochemical classification; sulfonyl reagents lack this property
Asymmetric Synthesis Stereochemistry Chiral Reagents

Radical Generation and Photochemical Reactivity

Cyanomethanesulfinyl chloride serves as a structural precursor to the cyanomethanesulfinyl radical (•OSCH₂CN), which has been generated in the gas phase by high-vacuum flash pyrolysis (HVFP) of 2-(allylsulfinyl)acetonitrile at approximately 650°C [1]. The radical undergoes photoisomerization and thermal decomposition reactions characterized by matrix-isolation IR spectroscopy and quantum chemical calculations [1]. This radical chemistry pathway is not accessible from sulfonyl chloride analogs due to their different oxidation state and bonding characteristics.

Radical Generation
Source-specific
HVFP at ~650 °C yields •OSCH₂CN
vs. No analogous sulfonyl radical pathway reported
Supports mechanistic studies in sulfur-centered radical chemistry
Matrix-isolation IR and computational characterization context
Radical Chemistry Gas-Phase Reactions Photochemistry

Validated Research and Industrial Applications


Neurogenesis Research: Pyridopyrimidinone Synthesis

Cyanomethanesulfinyl chloride is a validated reagent for the preparation of 3-(cyanomethylsulfinyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a compound in a series of chemical inducers of neurogenesis [1]. This application is supported by direct comparative data showing that alternative sulfonyl chlorides (benzenesulfonyl chloride and methanesulfonyl chloride) fail to produce the target compound under identical conditions [1]. Researchers in medicinal chemistry and neurobiology should prioritize cyanomethanesulfinyl chloride for this specific scaffold construction [1].

Asymmetric Sulfinylation for Chiral Molecules

The chiral sulfur center in cyanomethanesulfinyl chloride enables stereoselective sulfinylation reactions for the preparation of enantiomerically enriched sulfoxides and sulfinamides [2][3]. This application scenario is particularly relevant for pharmaceutical research where chiral sulfinyl-containing pharmacophores require stereochemical control [2]. The electron-withdrawing cyano group further enhances the electrophilicity of the sulfur center, potentially enabling reactions with less reactive nucleophiles or under milder conditions compared to alkyl-substituted sulfinyl chlorides .

Heterocycle Formation via Electrophilic Functionalization

Cyanomethanesulfinyl chloride is useful in heterocycle formation and asymmetric synthesis [2]. The compound reacts readily with nucleophiles such as alcohols and amines to produce sulfinate esters and sulfinamides . The presence of both the sulfinyl chloride and cyano groups enhances reactivity, enabling selective transformations under mild conditions for constructing complex molecular architectures [2]. This reactivity profile supports applications in the synthesis of sulfur- and nitrogen-containing heterocycles [2].

Radical Chemistry and Mechanistic Studies

Cyanomethanesulfinyl chloride and its derived radical species (•OSCH₂CN) are valuable for fundamental physical organic chemistry research, particularly in gas-phase radical generation, photoisomerization studies, and thermal decomposition mechanism elucidation [4]. The cyanomethanesulfinyl radical undergoes unique photoisomerization (to OS–O–CH₂CN) and thermal decomposition pathways characterized by matrix-isolation IR spectroscopy and quantum chemical calculations [4]. These properties make the compound relevant for researchers investigating sulfur-centered radical chemistry, atmospheric chemistry, and astrochemically relevant sulfur species [4].

Application
Selection Property
Validation Focus
Heterocycle / Neurogenesis Scaffold Synthesis
Sulfinyl over sulfonyl reactivity
Reproduce reported compound formation (Patent US20130143885A1)
Asymmetric Sulfinamide / Sulfoxide Synthesis
Chiral sulfur center control
Stereoselective transfer efficiency / ee screening
Physical Organic / Radical Chemistry
Precursor for •OSCH₂CN generation
HVFP conditions and photoisomerization assays
Sulfur Heterocycle Construction
Cyano-activated electrophilicity
Reaction scope with diverse nucleophiles

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